Computed Lipophilicity (XLogP) Comparison with a Cyclopropyl-to-Isopropyl Analog
The computed XLogP3-AA for the target compound is 1.3 [1]. Replacing the cyclopropyl with an isopropyl group (2-isopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine) increases the XLogP to approximately 1.8 (computed by PubChem using the same algorithm for the isopropyl analog CID 126855027) [2]. This -0.5 log unit difference indicates that the target cyclopropyl derivative is measurably less lipophilic, which can translate into improved aqueous solubility, lower logD at physiological pH, and reduced non-specific protein binding relative to the isopropyl variant.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 2-Isopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine (CID 126855027): 1.8 |
| Quantified Difference | ΔXLogP = -0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); same algorithm applied to both compounds |
Why This Matters
Lower lipophilicity is directly associated with a reduced risk of hERG binding, hepatotoxicity, and promiscuous off-target activity, making the cyclopropyl analog a potentially superior starting point for lead optimization.
- [1] PubChem. 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine. Compound Summary. CID: 126855026. View Source
- [2] PubChem. 2-Isopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine. Compound Summary. CID: 126855027. View Source
